N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines A study detailed the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids with good to excellent yields. The molecular structures were confirmed through X-ray structures and various computational methods like B3LYP/6–31 G(d, p). The research also investigated the compounds' nonlinear optical properties, highlighting Compound 9 as the best candidate for NLO applications due to its hyperpolarizability studies (Almansour et al., 2016).
Applications in Photodynamic Therapy
The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base This study synthesized and characterized new zinc phthalocyanine derivatives. These compounds, particularly phthalocyanine 3, showed promising properties as photosensitizers for photodynamic therapy, a cancer treatment method. The compound's high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make it suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Molecular Structure
Synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate – novel fused oxazapolycyclic skeleton This research synthesized a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, showcasing a strong blue emission in dichloromethane. The compound, consisting of six fused rings, presents an intriguing case for further photophysical studies and potential applications (Petrovskii et al., 2017).
Enzyme Inhibition
Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors A study investigated the synthesis of [1,4]oxazepine-based primary sulfonamides and their strong inhibition of therapeutically relevant human carbonic anhydrases. The research highlighted the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJREYBVEHHQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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